Molecular Weight and Halogen Content Comparison: 338960-63-7 vs. O-(4-Methylbenzyl) Analog (338960-62-6)
The target compound (MW 403.32) is significantly heavier than its O-(4-methylbenzyl) analog (MW 348.46) due to the two chlorine atoms on the benzyl oxime group. This difference in molecular weight and halogen content directly impacts the compound's computed lipophilicity (XLogP3 6.4 vs. not reported for the analog) and potential for halogen bonding interactions .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 403.32 g/mol (C20H16Cl2N2OS) |
| Comparator Or Baseline | 348.46 g/mol (C21H20N2OS) for O-(4-methylbenzyl) analog (CAS 338960-62-6) |
| Quantified Difference | +54.86 g/mol (attributable to two chlorine substituents vs. methyl group) |
| Conditions | Standard molecular formula calculation |
Why This Matters
The higher molecular weight and presence of chlorine atoms in the target compound are critical for applications where halogen bonding or increased lipophilicity are desired for target engagement.
